6-hydroxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidine-4-carboxamide
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Overview
Description
6-hydroxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidine-4-carboxamide is a complex organic compound featuring a pyrimidine ring substituted with a hydroxy group and a tetrahydronaphthalenyl group
Mechanism of Action
Target of Action
Compounds with similar structures have been associated with antioxidant action .
Mode of Action
It is suggested that the molecular mechanism of their action is usually connected with antioxidant action .
Biochemical Pathways
Compounds with similar structures have been associated with antioxidant pathways .
Result of Action
Compounds with similar structures have been associated with antioxidant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of 1,2,3,4-tetrahydronaphthalene, which can be synthesized by the catalytic hydrogenation of naphthalene using a nickel catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of high-throughput screening to identify the most effective catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The pyrimidine ring can be reduced to a dihydropyrimidine under hydrogenation conditions.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the pyrimidine ring would yield a dihydropyrimidine derivative .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for studying protein-ligand interactions.
Medicine: It has potential as a pharmacophore for the development of new drugs targeting specific biological pathways.
Industry: It can be used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives and tetrahydronaphthalene derivatives. Examples include:
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides: These compounds have been studied for their activity at 5-HT7 receptors.
Ethyl 2-(6-hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate: This compound shares the tetrahydronaphthalene core structure.
Uniqueness
The uniqueness of 6-hydroxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidine-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for exploring new chemical reactivities and biological activities .
Properties
IUPAC Name |
6-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-14-8-13(16-9-17-14)15(20)18-12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,8-9,12H,3,5,7H2,(H,18,20)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUJWABBPZSCHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)C3=CC(=O)NC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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